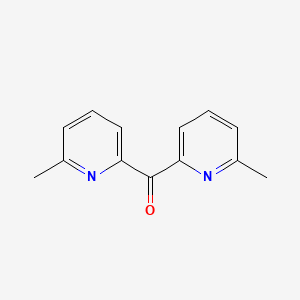

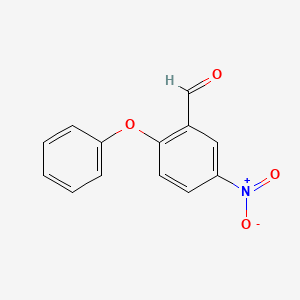

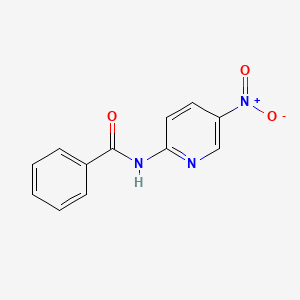

N-(5-nitropyridin-2-yl)benzamide

Descripción general

Descripción

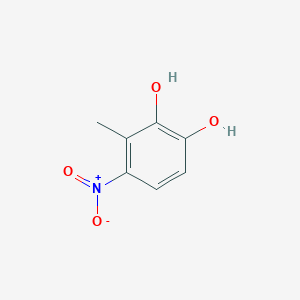

“N-(5-nitropyridin-2-yl)benzamide” is a chemical compound with the molecular formula C12H9N3O3 . It has a molecular weight of 243.22 .

Synthesis Analysis

The synthesis of “this compound” and related compounds involves complex chemical reactions . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC & more .

Aplicaciones Científicas De Investigación

PET Tracers for Neuropsychiatric Disorders

N-(5-nitropyridin-2-yl)benzamide derivatives have been explored as PET tracers, particularly for serotonin 5-HT1A receptors. The study by García et al. (2014) highlights the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, revealing their potential as PET radioligands for improved in vivo quantification of 5-HT1A receptors, which are crucial in neuropsychiatric disorders.

Anticoccidial Agents

This compound and its derivatives have shown potential as anticoccidial agents. The research by Morisawa et al. (1977) synthesizes and tests various nitropyridinecarboxamides, including isomers of 5-nitronicotinamide, for their activity against Eimeria tenella, a significant cause of coccidiosis in poultry.

Biological Applications in Medicinal Chemistry

The synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, as detailed by Saeed et al. (2015), explores the biological applications of these compounds in medicinal chemistry. They were screened for inhibitory potential against various enzymes, indicating their relevance in drug development.

Pharmacokinetics in Anti-fibrosis Drugs

A study on the pharmacokinetics and metabolism of benzamide derivatives similar to this compound is presented by Kim et al. (2008). It focuses on a novel ALK5 inhibitor, showing potential as an oral anti-fibrotic drug and its implications for renal and hepatic fibrosis treatment.

Substitution Reactions for Synthetic Applications

The work by Bakke and Sletvold (2003) investigates the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various derivatives. This study contributes to the broader understanding of synthetic pathways involving this compound.

Development of Neuroleptics

Research on benzamides, including those related to this compound, has implications in neuroleptic drug development. Iwanami et al. (1981) synthesized and evaluated benzamides for their inhibitory effects on stereotyped behavior in rats, offering insights into new neuroleptic compounds.

Gastroprokinetic and Antiemetic Agents

The study by Kato et al. (1999) designs and prepares benzamides, including N-(5-nitropyridin-2-yl) derivatives, as potential gastroprokinetic and antiemetic agents, highlighting their selective activity on serotonin receptors.

Antitumor Activity

The synthesis and evaluation of benzothiazole derivatives, based on compounds like this compound, are discussed by Yoshida et al. (2005). This research is significant in the context of antitumor agents and their potential for cancer treatment.

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The study by Datta et al. (2003) and Ertan et al. (2007) exemplifies this, highlighting the development of new compounds with antibacterial and antifungal activities.

Antidiabetic and Antimicrobial Potential

The in vitro evaluation of benzamide derivatives for antidiabetic and antimicrobial potential is explored by Thakal et al. (2020). This study demonstrates the diverse therapeutic applications of these compounds, including their potential in treating diabetes and infections.

Cancer Treatment

The anticancer activity of N-(Pyridin-3-yl)benzamide derivatives, related to this compound, is investigated by Mohan et al. (2021). This highlights the potential of these compounds in the treatment of various types of cancer.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-4-2-1-3-5-9)14-11-7-6-10(8-13-11)15(17)18/h1-8H,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLGMMGFNUWNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318423.png)

![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)